molecular formula C18H22N2OS2 B2576302 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 896677-08-0

2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2576302
CAS No.: 896677-08-0
M. Wt: 346.51
InChI Key: YQLRGSDCFZFTHG-UHFFFAOYSA-N
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Description

2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound featuring a unique thienopyrimidine core. Its structure incorporates elements that confer a rich chemistry, making it an intriguing subject for research across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions, starting from simpler precursor compounds. The key steps include the formation of the thienopyrimidine core, followed by functional group modifications to introduce the isopropylthio, methyl, and phenethyl groups. Typical conditions involve the use of organic solvents, catalysts, and controlled temperature environments to ensure high yields and purity.

Industrial Production Methods: Scaling up the production for industrial purposes requires optimization of reaction conditions and the use of industrial-grade reagents and equipment. Batch reactors or continuous flow reactors may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions including:

  • Oxidation: : Typically involves reagents like hydrogen peroxide or KMnO₄, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Commonly uses agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thieno or pyrimidine ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by halogenating agents or bases.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide in an aqueous medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Halogenation agents such as bromine in carbon tetrachloride.

Major Products Formed: The reactions yield derivatives where functional groups are modified, such as sulfoxides, sulfones, or halogen-substituted analogs.

Scientific Research Applications

Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules, it aids in studying reaction mechanisms and developing new synthetic methodologies. Biology: The compound's unique structure makes it a candidate for biological activity screening, particularly in enzyme inhibition or receptor binding studies. Medicine: Potential therapeutic applications are being explored, particularly in the areas of anti-inflammatory or anticancer drug development. Industry: Its derivatives may serve as key components in materials science, including the development of new polymers or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets. The thienopyrimidine core allows for high binding affinity to various biological receptors or enzymes, modulating their activity and leading to desired biochemical effects. Molecular docking studies often reveal interactions with amino acid residues within the active sites of proteins.

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its isopropylthio and phenethyl groups, which enhance its reactivity and potential biological activity. Similar compounds include:

  • 2-amino-3-cyano-4-phenylthieno[3,2-d]pyrimidine

  • 2-methylthio-3-phenyl-4H-thieno[3,2-d]pyrimidin-4-one

These similar compounds often have different substituents that modify their chemical and biological properties, making each unique in its applications and effects.

Properties

IUPAC Name

6-methyl-3-(2-phenylethyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c1-12(2)22-18-19-15-11-13(3)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRGSDCFZFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC(C)C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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